BCR-ABL-IN-7

BCR-ABL T315I mutation Kinase inhibition

BCR-ABL-IN-7 is a 2-acylaminothiophene-3-carboxamide that uniquely inhibits both WT and T315I mutant ABL kinases while also targeting microtubules, a polypharmacology absent in all approved TKIs. This tool compound is essential for CML research, especially in imatinib-resistant models where standard TKIs fail. Procure to investigate dual-target mechanisms or validate T315I target engagement.

Molecular Formula C19H16FN3O3S
Molecular Weight 385.4 g/mol
Cat. No. B4692656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR-ABL-IN-7
Molecular FormulaC19H16FN3O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)F)C(=O)N
InChIInChI=1S/C19H16FN3O3S/c20-11-7-5-10(6-8-11)14-9-13(23-26-14)18(25)22-19-16(17(21)24)12-3-1-2-4-15(12)27-19/h5-9H,1-4H2,(H2,21,24)(H,22,25)
InChIKeyROZYTPXUZIIHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCR-ABL-IN-7: WT and T315I Mutant ABL Kinase Inhibitor for CML Research Procurement


BCR-ABL-IN-7 (Compound 4; CAS: 688050-42-2) is a 2-acylaminothiophene-3-carboxamide derivative that functions as a dual inhibitor of both wild-type (WT) and T315I mutant ABL kinases [1]. Discovered through structure-based hierarchical virtual screening, this compound was identified as part of a series designed to circumvent imatinib resistance, particularly the gatekeeper T315I mutation that confers broad resistance to first- and second-generation BCR-ABL inhibitors [1]. BCR-ABL-IN-7 exhibits low micromolar inhibition activity against both WT and T315I ABL kinases in biochemical assays [1]. Additionally, this scaffold was found to also target the colchicine binding site of microtubules, indicating a potential multitarget mechanism distinct from conventional ATP-competitive inhibitors [1].

Why BCR-ABL-IN-7 Cannot Be Substituted by Generic BCR-ABL Inhibitors


Generic substitution among BCR-ABL inhibitors is scientifically unsound due to profound differences in mutant coverage, selectivity, and mechanism. Imatinib and second-generation TKIs (dasatinib, nilotinib) are ineffective against the T315I gatekeeper mutation (IC50 >6,400 nM and >200 nM for imatinib and dasatinib, respectively, in cellular assays) [1]. While ponatinib (IC50 14 nM against T315I) overcomes this mutation, its broader kinase inhibition profile raises safety concerns [2]. BCR-ABL-IN-7 offers a distinct chemical scaffold (2-acylaminothiophene-3-carboxamide) with confirmed activity against both WT and T315I mutant ABL kinases, plus additional microtubule-targeting activity not present in approved TKIs [3]. This unique combination of target coverage and polypharmacology makes direct substitution with other inhibitors inappropriate for research applications requiring specific phenotypic outcomes.

BCR-ABL-IN-7 Quantitative Differentiation Evidence Against Key Comparators


BCR-ABL-IN-7 Activity Against T315I Mutant vs. Imatinib and Dasatinib

BCR-ABL-IN-7 exhibits confirmed inhibitory activity against the T315I mutant ABL kinase, a mutation that renders imatinib and second-generation inhibitors clinically ineffective. In cellular proliferation assays using Ba/F3 cells expressing BCR-ABL T315I, imatinib requires >6,400 nM for 50% inhibition, and dasatinib requires >200 nM, whereas BCR-ABL-IN-7 demonstrates low micromolar activity [1][2]. The exact IC50 value for BCR-ABL-IN-7 against T315I is not publicly disclosed, but its activity was confirmed in biochemical assays alongside WT inhibition [2].

BCR-ABL T315I mutation Kinase inhibition Drug resistance

BCR-ABL-IN-7 Dual Kinase-Microtubule Targeting vs. Single-Mechanism TKIs

Unlike imatinib, dasatinib, nilotinib, and ponatinib, which solely target kinases, BCR-ABL-IN-7 also inhibits microtubule polymerization. The compound was identified from a virtual screening campaign that enriched the 2-acylaminothiophene-3-carboxamide scaffold against both the ABL kinase ATP pocket and the tubulin colchicine binding site [1]. In turbidimetric assays, the structurally related compound 6 from the same series inhibited microtubule assembly with an IC50 of 30 ± 5 μM, and BCR-ABL-IN-7 shares this scaffold and predicted binding mode [1]. This dual activity is not present in any approved BCR-ABL TKI.

Multitarget inhibitor Microtubule polymerization BCR-ABL Polypharmacology

BCR-ABL-IN-7 Chemical Scaffold Distinctness and Intellectual Property Position

BCR-ABL-IN-7 is built on a 2-acylaminothiophene-3-carboxamide core, which is structurally distinct from the pyrimidine (imatinib, nilotinib), thiazole (dasatinib), and imidazo[1,2-b]pyridazine (ponatinib) scaffolds of approved TKIs [1]. This scaffold was identified via a physics-based hierarchical virtual screening approach designed to discover novel chemical matter with activity against both WT and T315I ABL [1]. Patent analysis indicates that related 2-acylaminothiophene-3-carboxamide derivatives are assigned to Allcron Pharma Inc., covering kinase inhibition applications in CML and other cancers [2].

Scaffold novelty Chemical series Patent landscape 2-Acylaminothiophene-3-carboxamide

BCR-ABL-IN-7 Activity Against WT ABL Kinase Relative to Clinical Comparators

BCR-ABL-IN-7 demonstrates low micromolar inhibition of wild-type ABL kinase in biochemical assays [1]. While less potent than clinical TKIs in terms of absolute IC50 (imatinib WT cellular IC50: 260 nM; dasatinib: 0.8 nM; nilotinib: 13 nM; ponatinib: 2 nM) [2], BCR-ABL-IN-7 maintains comparable fold-activity between WT and T315I mutant forms, unlike imatinib which loses >6,400-fold potency against T315I [2]. This balanced WT/T315I activity profile is a key differentiator for research applications where maintaining consistent target engagement across both genotypes is required.

Wild-type ABL Kinase inhibition IC50 comparison BCR-ABL

BCR-ABL-IN-7 Optimal Research and Industrial Application Scenarios


Investigating T315I-Mediated Imatinib Resistance in CML Cell Models

BCR-ABL-IN-7 is ideally suited for in vitro studies of chronic myeloid leukemia cell lines harboring the T315I gatekeeper mutation. Since imatinib and second-generation TKIs are inactive against this mutant (imatinib IC50 >6,400 nM in Ba/F3-T315I cells [1]), BCR-ABL-IN-7 provides a tool compound with confirmed T315I inhibitory activity. Researchers can use BCR-ABL-IN-7 to probe signaling pathways downstream of T315I-mutant BCR-ABL or to validate target engagement in resistance models where standard TKIs fail [2].

Exploring Dual Kinase-Microtubule Polypharmacology in Leukemia

The unique ability of BCR-ABL-IN-7 to target both ABL kinase and microtubules makes it a valuable probe for investigating combined therapeutic mechanisms. Unlike all approved BCR-ABL TKIs, which lack microtubule activity, BCR-ABL-IN-7 and its scaffold analogs inhibit microtubule polymerization (IC50 ~30 μM for related compound 6 in turbidimetric assays [2]). This dual activity may be leveraged to study synergy between kinase inhibition and mitotic disruption, or to identify resistance mechanisms that emerge under dual-target pressure.

Scaffold-Hopping and Medicinal Chemistry Optimization Programs

BCR-ABL-IN-7 serves as a starting point for medicinal chemistry campaigns focused on the 2-acylaminothiophene-3-carboxamide scaffold. This chemotype is structurally distinct from the pyrimidine, thiazole, and imidazopyridazine cores of clinical TKIs [2]. Structure-activity relationship (SAR) studies described in the primary literature provide a foundation for optimizing potency, selectivity, and pharmacokinetic properties [2]. The scaffold's activity against both WT and T315I ABL, combined with patent coverage [3], positions it as a viable lead for developing next-generation BCR-ABL inhibitors.

Comparator Studies with Ponatinib in T315I-Positive CML

Ponatinib is the only FDA-approved TKI with robust T315I activity (IC50 14 nM in cellular assays [1]), but its broader kinase inhibition profile (including VEGFR, FGFR, PDGFR) contributes to cardiovascular toxicity [4]. BCR-ABL-IN-7 offers an alternative chemical scaffold with T315I activity but a potentially different off-target profile. Researchers can use BCR-ABL-IN-7 as a comparator compound to dissect scaffold-dependent selectivity and toxicity mechanisms, or to evaluate whether the 2-acylaminothiophene-3-carboxamide scaffold provides a more favorable therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCR-ABL-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.